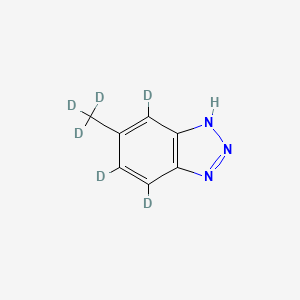

5-Methylbenzotriazole-d6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

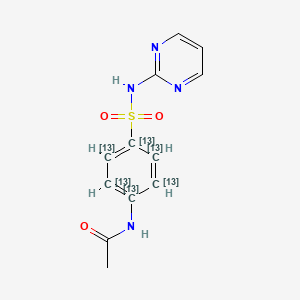

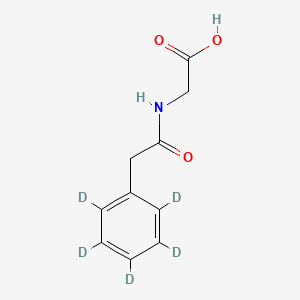

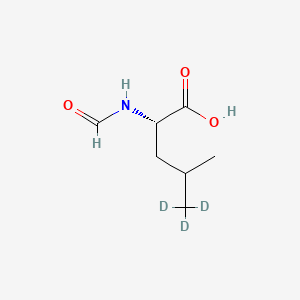

5-Methylbenzotriazole-d6 is a stable isotope labelled compound . It is also known as 6-Methyl-1H-benzotriazole-d6, 5-Methyl-1,2,3-benzotriazole-d6, and 5-Methyl-1H-benzo[d][1,2,3]triazole-d6 . It is used as a potentially labeled nitrification inhibitor .

Molecular Structure Analysis

The molecular formula of 5-Methylbenzotriazole-d6 is C7HD6N3 . It has a molecular weight of 139.19 .Physical And Chemical Properties Analysis

5-Methylbenzotriazole-d6 is a solid at 20 degrees Celsius . It is heat sensitive and should be stored at a temperature between 0-10°C . It is slightly soluble in water and methanol .Scientific Research Applications

NMR and X-Ray Studies : A study by Karayel et al. (2019) focused on the restricted rotation around the CH2 N bond in benzimidazole derivatives, showing the use of NMR spectroscopy in DMSO‑d6 to analyze these compounds. This indicates the relevance of 5-Methylbenzotriazole-d6 in NMR studies for understanding molecular structure and dynamics (Karayel et al., 2019).

Photochemical Behavior : Liu et al. (2021) investigated the photochemical behavior of 5-methylbenzotriazole under UV irradiation, highlighting its applications in understanding environmental degradation processes and the effects of various conditions like pH and salinity (Liu et al., 2021).

Toxicity Studies : Pillard et al. (2001) compared the toxicity of benzotriazole derivatives, including 5-methylbenzotriazole, to aquatic species. This research is crucial for evaluating the environmental impact of these compounds (Pillard et al., 2001).

Environmental Fate and Removal : The study by Dummer (2014) summarized the chemical and toxicological properties, occurrence, and treatment of 5-Methylbenzotriazole in the environment, emphasizing its role in corrosion inhibition and environmental persistence (Dummer, 2014).

Sorption Behavior and Analysis : Ababneh et al. (2019) developed methods for the quantitation of methylbenzotriazole isomers, including 5-methylbenzotriazole, in environmental samples. This is significant for monitoring the presence and impact of these compounds in various ecosystems (Ababneh et al., 2019).

properties

IUPAC Name |

4,5,7-trideuterio-6-(trideuteriomethyl)-2H-benzotriazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3,(H,8,9,10)/i1D3,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUDIIUSNGCQKF-RLTMCGQMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNN=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=NNN=C2C(=C1C([2H])([2H])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

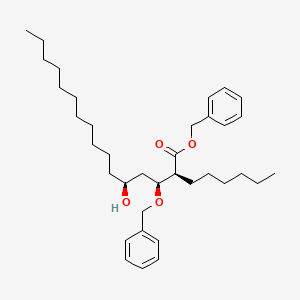

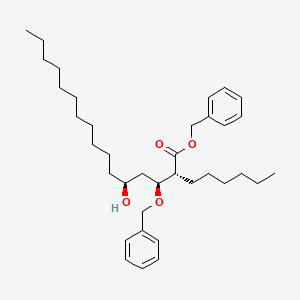

Product Name |

5-Methylbenzotriazole-d6 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S)-3-[3-((3-Isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-pheny](/img/no-structure.png)

![Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-[[(S)-2-(formylamino)-4-(methyl-d3)-pentanoyl]oxy]hexadecanoate](/img/structure/B564961.png)